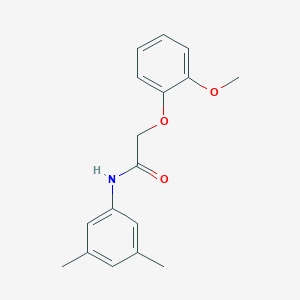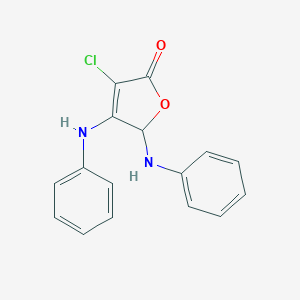![molecular formula C16H15BrN2O3 B259088 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a potent inhibitor of several protein kinases. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been extensively studied for its potential applications in cancer treatment.
Mecanismo De Acción
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 inhibits several protein kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit RAF kinase by binding to the ATP-binding site and preventing the activation of the MAPK/ERK signaling pathway. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 also inhibits VEGFR-2 and PDGFR-β by preventing the activation of the downstream signaling pathways that are involved in angiogenesis.
Biochemical and Physiological Effects:
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a useful tool for studying the role of these kinases in cancer and other diseases. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential direction is the development of new analogs of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 with improved potency and selectivity for specific kinases. Another direction is the investigation of the role of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders, may also be explored. Finally, the development of new methods for the delivery of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 to tumors and other disease sites may also be an area of future research.
Métodos De Síntesis
The synthesis of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves several steps, starting from 4-bromo-3-methylphenol. The first step is the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the bromination of the aromatic ring with N-bromosuccinimide (NBS) to obtain 4-bromo-3-methylphenyl TBDMS ether. The next step involves the acylation of the protected phenol with 4-(dimethylamino)pyridine (DMAP) and acetyl chloride to obtain 4-bromo-3-methylphenyl TBDMS ether acetate. The final step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) and the coupling of the resulting phenol with 4-aminobenzoyl chloride to obtain 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006.
Aplicaciones Científicas De Investigación
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase, which plays a crucial role in the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has also been shown to inhibit VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of these kinases by 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 can lead to the inhibition of tumor growth and angiogenesis.
Propiedades
Nombre del producto |
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide |
|---|---|
Fórmula molecular |
C16H15BrN2O3 |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
4-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-8-13(6-7-14(10)17)22-9-15(20)19-12-4-2-11(3-5-12)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
Clave InChI |
ZYERMKXMKAKYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)

![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)


![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)